![molecular formula C12H14O2S2 B14650558 2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid CAS No. 43153-09-9](/img/structure/B14650558.png)
2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid is an organic compound characterized by the presence of a dithiolane ring attached to a phenyl group, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid typically involves the formation of the dithiolane ring followed by its attachment to the phenyl group and subsequent introduction of the propanoic acid moiety. One common method involves the reaction of 4-bromophenylacetic acid with 1,3-propanedithiol in the presence of a base to form the dithiolane ring . The reaction conditions often include the use of solvents such as toluene and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or reduced sulfur species.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially inhibiting enzyme activity or modulating protein function. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
- 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane
- Octanoic acid 4-(1,3-dithiolan-2-yl)phenyl ester
- 2-(4-sec-Butylphenyl)propanoic acid
Uniqueness
2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid is unique due to the presence of both the dithiolane ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
43153-09-9 |
|---|---|
分子式 |
C12H14O2S2 |
分子量 |
254.4 g/mol |
IUPAC 名称 |
2-[4-(1,3-dithiolan-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H14O2S2/c1-8(11(13)14)9-2-4-10(5-3-9)12-15-6-7-16-12/h2-5,8,12H,6-7H2,1H3,(H,13,14) |
InChI 键 |
DJTZSGUITGHJEF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C2SCCS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


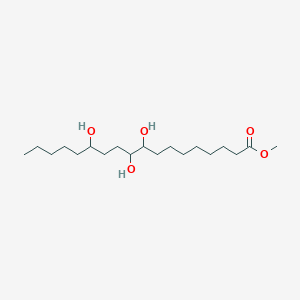
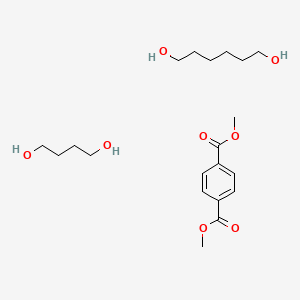
![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
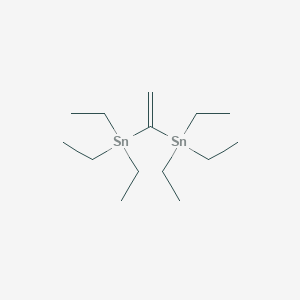
![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)
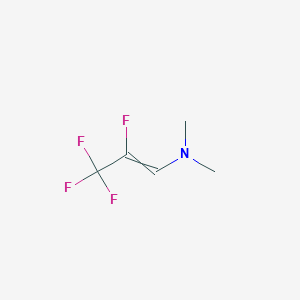
![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)

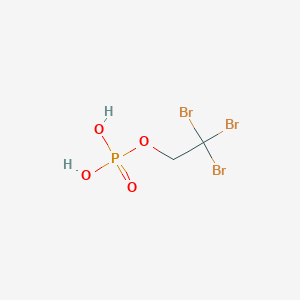
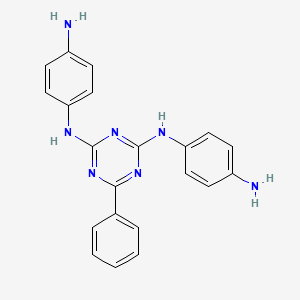
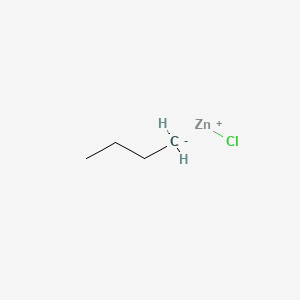
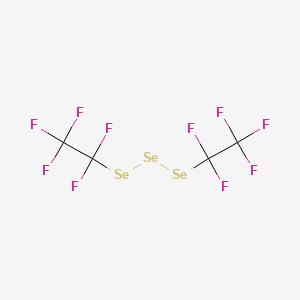
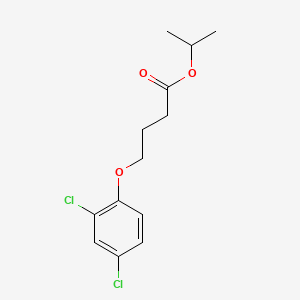
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
